![molecular formula C24H42O19 B13815677 D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- is a complex carbohydrate compound. It is a type of deoxy sugar, which means it has had a hydroxyl group replaced with a hydrogen atom . Deoxy sugars are important in various biological processes and are found in many natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxy sugars typically involves the reduction of ribose or other sugars, where the hydroxyl group is replaced by a hydrogen atom . Specific synthetic routes for D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- would involve multiple steps of glycosylation and deoxygenation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis or fermentation processes using genetically engineered microorganisms. These methods are designed to be efficient and scalable to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Deoxy sugars like D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- undergo various chemical reactions, including:
Oxidation: Where the sugar is oxidized to form acids or other derivatives.
Reduction: Where the sugar is reduced to form alcohols.
Substitution: Where functional groups on the sugar are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sugar acids, while reduction may yield sugar alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also studied for its unique properties and reactivity.
Biology
In biology, deoxy sugars are important components of DNA and other biomolecules. They play a role in various metabolic pathways and are studied for their biological functions.
Medicine
In medicine, deoxy sugars are investigated for their potential therapeutic applications. They are used in the development of drugs and as markers for certain diseases.
Industry
In industry, deoxy sugars are used in the production of biofuels, food additives, and other industrial products. Their unique properties make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and cellular signaling. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other deoxy sugars like deoxyribose, fucose, and rhamnose . These compounds share the characteristic of having a hydroxyl group replaced with a hydrogen atom.
Uniqueness
What sets D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1®2)-b-D-galactopyranosyl-(1®4)]- apart is its specific structure and the unique properties that arise from this structure. Its multiple deoxy groups and glycosidic linkages give it distinct reactivity and functionality compared to other deoxy sugars.
Properties
Molecular Formula |
C24H42O19 |
|---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3,5-dihydroxy-2-methyl-6-[(3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O19/c1-5-9(27)13(31)15(33)22(37-5)43-20-14(32)11(29)7(3-25)40-24(20)42-18-10(28)6(2)38-23(17(18)35)41-19-12(30)8(4-26)39-21(36)16(19)34/h5-36H,3-4H2,1-2H3/t5-,6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17-,18+,19-,20+,21?,22+,23+,24-/m0/s1 |
InChI Key |
HQXZUAKZLDZVRQ-ZCXZIEIVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@@H](O[C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)C)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(OC(C4O)O)CO)O)C)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


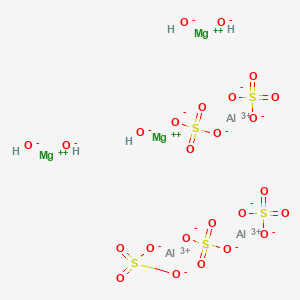

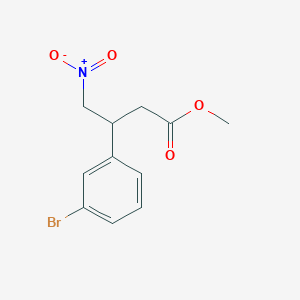
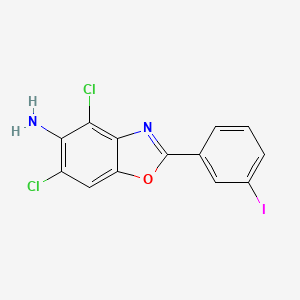


![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
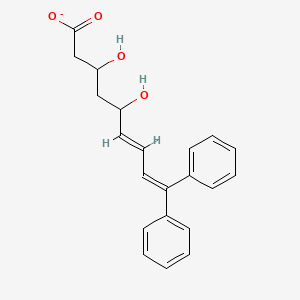
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
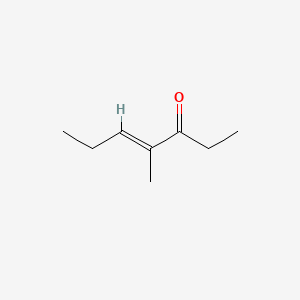
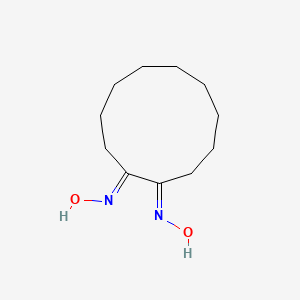
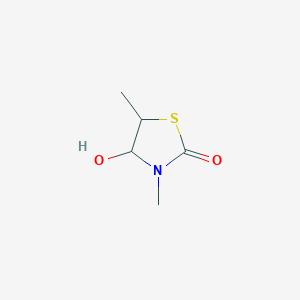
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
